

Spectroscopic data of 1-Cyclohexylpiperazine dihydrochloride

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Compound of Interest

Compound Name: 1-Cyclohexylpiperazine dihydrochloride

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An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of **1-Cyclohexylpiperazine Dihydrochloride**

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This guide offers a comprehensive technical overview of **1-Cyclohexylpiperazine dihydrochloride**, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It provides a foundational understanding of the compound's spectroscopic characteristics, grounded in its molecular structure, and details a validated synthetic pathway. The causality behind experimental observations and procedural choices is elucidated to empower researchers in their own analytical and synthetic endeavors.

Introduction and Physicochemical Properties

1-Cyclohexylpiperazine is a disubstituted piperazine derivative recognized for its utility as an intermediate in the synthesis of diverse pharmaceutical agents.^[1] The cyclohexyl group enhances lipophilicity, a key property that can improve the bioavailability of drug candidates.^[1] In many synthetic and application contexts, the compound is handled as its dihydrochloride salt to improve stability and aqueous solubility. This guide focuses on this salt form ($C_{10}H_{22}Cl_2N_2$), providing the critical analytical data required for its unambiguous identification and use.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine and its Dihydrochloride Salt

Property	Value	Source
Chemical Name	1-Cyclohexylpiperazine Dihydrochloride	-
Synonym(s)	1-cyclohexylpiperazine hydrochloride	[2]
Molecular Formula	$C_{10}H_{22}Cl_2N_2$	[2]
Molecular Weight	241.20 g/mol	[2]
CAS Number	245487-40-5	[2]
Appearance	White to light yellow powder or lump	[3]
Melting Point (Free Base)	28-32 °C	[4] [5]
Molecular Weight (Free Base)	168.28 g/mol	[6] [7]
CAS Number (Free Base)	17766-28-8	[3] [6]

Molecular Structure and Its Spectroscopic Implications

The structure of **1-Cyclohexylpiperazine dihydrochloride** consists of a saturated six-membered piperazine ring and a cyclohexyl ring linked via a C-N bond. In the dihydrochloride form, both nitrogen atoms of the piperazine ring are protonated, forming ammonium centers, each associated with a chloride counter-ion. This protonation is the most significant structural feature influencing the spectroscopic data, particularly in IR and NMR.

Caption: Structure of **1-Cyclohexylpiperazine Dihydrochloride**.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present. For **1-**

Cyclohexylpiperazine dihydrochloride, the most informative regions are the N-H stretching region and the C-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR)

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
- Record a background spectrum of the empty ATR stage.
- Place a small amount of the solid **1-Cyclohexylpiperazine dihydrochloride** powder onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Data Interpretation: The key to interpreting the IR spectrum is recognizing the absorptions from the protonated amine and the aliphatic rings.

Table 2: Characteristic IR Absorption Bands for **1-Cyclohexylpiperazine Dihydrochloride**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale and Expected Appearance
~2700-2400	N-H Stretch	Secondary Ammonium (R ₂ N ⁺ H ₂)	This is a hallmark of an amine salt. The absorption is typically very broad and strong due to hydrogen bonding with the chloride counter-ions. It often shows multiple sub-peaks.
2950-2850	C-H Stretch	Aliphatic (CH, CH ₂)	Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and piperazine rings.
~1600-1500	N-H Bend	Secondary Ammonium (R ₂ N ⁺ H ₂)	A medium to strong absorption for the scissoring vibration of the N ⁺ -H bonds.
1470-1440	C-H Bend	Aliphatic (CH ₂)	Scissoring and bending vibrations of the methylene groups in both rings.
~1100-1000	C-N Stretch	Aliphatic Amine	C-N stretching vibrations are expected in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this molecule, ¹H NMR identifies the types and number of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

- Dissolve 5-10 mg of **1-Cyclohexylpiperazine dihydrochloride** in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts as the N-H protons will exchange with deuterium, causing their signal to disappear, which aids in peak assignment.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, typical acquisition includes 16-32 scans. For ¹³C NMR, more scans are required due to the low natural abundance of the ¹³C isotope.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

¹H NMR Data Interpretation:

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for **1-Cyclohexylpiperazine Dihydrochloride** (in D₂O)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.5-3.2	Broad Multiplet	9H	Piperazine CH ₂ , Cyclohexyl CH-N	Protons on carbons adjacent to the electron- withdrawing N ⁺ atoms are significantly deshielded and shifted downfield. The signals from the piperazine and the cyclohexyl methine proton often overlap.
~2.2-1.8	Multiplet	4H	Cyclohexyl CH ₂ (axial, adjacent to CH-N)	These protons are part of the cyclohexyl ring.
~1.8-1.5	Multiplet	4H	Cyclohexyl CH ₂ (equatorial/axial)	Remaining cyclohexyl protons further from the nitrogen atom.
~1.4-1.1	Multiplet	2H	Cyclohexyl CH ₂ (equatorial, distant)	The most upfield signals, corresponding to the cyclohexyl protons furthest from the piperazine ring.
Variable (~9-7 in DMSO-d ₆)	Broad Singlet	2H	N ⁺ -H	In a non- exchanging solvent like DMSO-d ₆ , the

ammonium protons would be visible as a broad signal. In D₂O, this signal disappears.

¹³C NMR Data Interpretation:

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for **1-Cyclohexylpiperazine Dihydrochloride**

Chemical Shift (δ , ppm)	Assignment	Rationale
~60-55	Cyclohexyl C-N	The methine carbon directly attached to the nitrogen is the most downfield of the cyclohexyl carbons.
~48-45	Piperazine C-N	Carbons in the piperazine ring are deshielded due to their proximity to the two N ⁺ atoms.
~30-28	Cyclohexyl C ₂ /C ₆	Carbons adjacent to the C-N carbon in the cyclohexyl ring.
~25-24	Cyclohexyl C ₃ /C ₅	Carbons at the beta position relative to the piperazine substituent.
~24-23	Cyclohexyl C ₄	The carbon at the para position, furthest from the nitrogen substituent.

Mass Spectrometry (MS)

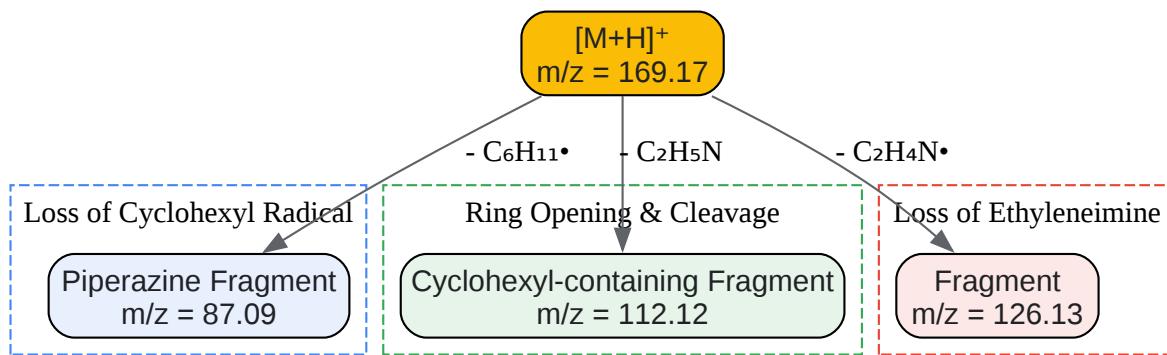
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce the structure from fragmentation patterns. Electrospray Ionization (ESI) is ideal for pre-charged molecules like amine salts.

Experimental Protocol (ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the solution directly into the ESI source of the mass spectrometer.
- Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.
- As the solvent evaporates, ions are released and enter the mass analyzer.
- Acquire the spectrum in positive ion mode.

Data Interpretation: The dihydrochloride salt will dissociate in solution. The analysis will detect the protonated free base $[C_{10}H_{20}N_2 + H]^+$.

- Expected Molecular Ion: $m/z = 169.17 [M+H]^+$ (for the free base, $C_{10}H_{20}N_2$)
- Fragmentation: The primary fragmentation pathways involve cleavage of the C-N bond connecting the two rings or fragmentation within the rings themselves.



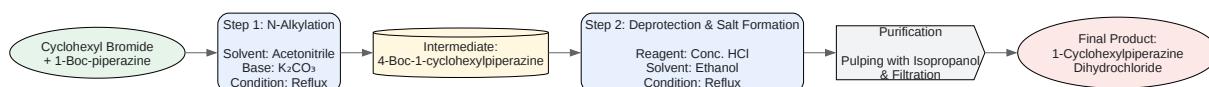
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Caption: Plausible fragmentation pathways for $[M+H]^+$ of 1-Cyclohexylpiperazine.

Validated Synthesis Protocol

The preparation of **1-Cyclohexylpiperazine dihydrochloride** is reliably achieved via a two-step process involving N-alkylation of a protected piperazine followed by deprotection and salt formation.[8][9] This method avoids handling free piperazine and ensures clean conversion to the desired salt.

Experimental Workflow:



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Caption: Synthetic workflow for **1-Cyclohexylpiperazine Dihydrochloride**.

Step-by-Step Protocol:

- Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine.[9]
 - To a reaction vessel charged with anhydrous acetonitrile, add 1-Boc-piperazine (1.0 eq), cyclohexyl bromide (1.1 eq), and potassium carbonate (1.1 eq) under stirring.
 - Causality: Potassium carbonate acts as a mild inorganic base to neutralize the HBr formed during the S_N2 reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this reaction.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
 - After completion, cool the reaction to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine, typically as an oil.
- Step 2: Preparation of **1-Cyclohexylpiperazine Dihydrochloride**.[9]
 - Dissolve the crude intermediate from Step 1 in absolute ethanol.

- At room temperature, slowly add concentrated hydrochloric acid (~2.5 eq). Caution: This reaction is exothermic and generates gas (CO₂ and isobutene from Boc cleavage).
- Causality: The strong acidic condition cleaves the tert-butoxycarbonyl (Boc) protecting group. The excess HCl then protonates both nitrogen atoms of the piperazine ring to form the stable dihydrochloride salt.
- Heat the mixture to reflux for 1-2 hours to ensure complete deprotection.
- Cool the reaction mixture and remove the solvent by distillation under reduced pressure.
- Add isopropanol to the residue and stir to form a slurry ("pulping").
- Causality: The dihydrochloride salt is poorly soluble in isopropanol, allowing it to precipitate while impurities may remain in the solvent.
- Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure **1-Cyclohexylpiperazine dihydrochloride**.

Applications in Drug Development and Research

1-Cyclohexylpiperazine is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for more complex molecules.[1][10]

- Scaffold for CNS Agents: The piperazine core is a well-known "privileged structure" in neuroscience drug discovery. Its derivative, 1-Cyclohexylpiperazine, is used to synthesize compounds targeting neurological disorders.[1]
- Sigma Receptor Ligands: It is a known precursor for ligands of sigma-1 (σ_1) and sigma-2 (σ_2) receptors, which are implicated in various neurological and psychiatric conditions, giving these compounds diagnostic and therapeutic potential.[11]
- Modulation of Physicochemical Properties: The introduction of the cyclohexyl group increases the lipophilicity of the final molecule, which can be strategically used to enhance properties like blood-brain barrier penetration or oral bioavailability.[1]
- Material Science: The free base has been used to develop novel luminescent materials, indicating its utility beyond pharmaceuticals.[11]

Conclusion

1-Cyclohexylpiperazine dihydrochloride possesses a distinct spectroscopic profile that is readily interpretable. The presence of the protonated piperazine ring is clearly evidenced by a broad N-H stretching band in the IR spectrum and the significant downfield shift of adjacent protons and carbons in NMR spectra. Mass spectrometry confirms the molecular weight of the corresponding free base. The robust and scalable synthesis makes this compound an accessible and indispensable tool for researchers in drug discovery and material science, providing a versatile platform for chemical innovation.

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